molecular formula C22H26N4O4S2 B12158334 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12158334
M. Wt: 474.6 g/mol
InChI Key: IVITYDXXTLDURX-LGMDPLHJSA-N
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Description

This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes could modify the thiazolidine or pyrazole moieties.

    Reduction: Reduction reactions might target the carbonyl groups or the thiazolidine ring.

    Substitution: Substituents on the phenyl rings could be replaced.

    Common Reagents and Conditions: These would depend on the specific reaction. For example, reducing agents like lithium aluminum hydride (LiAlH) or reagents like thionyl chloride (SOCl) for thiazolidine formation.

    Major Products: These would vary based on reaction conditions, but modifications to the thiazolidine, pyrazole, or phenyl rings are likely.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigate its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Assess its potential as a catalyst or ligand in chemical processes.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26N4O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O4S2/c1-2-29-11-6-10-26-21(28)17(32-22(26)31)13-16-19(23-14-15-7-5-12-30-15)24-18-8-3-4-9-25(18)20(16)27/h3-4,8-9,13,15,23H,2,5-7,10-12,14H2,1H3/b17-13-

InChI Key

IVITYDXXTLDURX-LGMDPLHJSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S

Origin of Product

United States

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